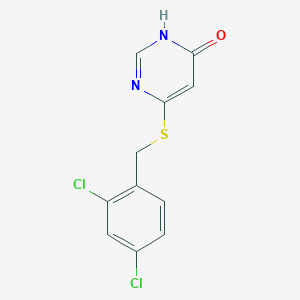
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in pharmaceuticals, agrochemicals, and dyes. This compound is characterized by the presence of hydrazinyl, methyl, and nitro functional groups attached to a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the pyrimidine ring.
Methylation: Addition of a methyl group to the pyrimidine ring.
Hydrazination: Introduction of a hydrazinyl group.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions (temperature, pressure), and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Various substitution reactions can occur, especially at the hydrazinyl and methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Nitro group oxidation products.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of various pyrimidine derivatives.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to biological molecules.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.
Medicine
Drug Development: Investigated for potential use in drug development, particularly in anticancer and antiviral therapies.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Agrochemicals: Potential use in the development of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitro group can undergo redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione: Similar structure but with an amino group instead of a hydrazinyl group.
6-Hydrazinyl-3-methyl-5-chloropyrimidine-2,4(3h,5h)-dione: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione is unique due to the combination of hydrazinyl, methyl, and nitro groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
880-83-1 |
|---|---|
Fórmula molecular |
C5H7N5O4 |
Peso molecular |
201.14 g/mol |
Nombre IUPAC |
(6Z)-6-hydrazinylidene-3-methyl-5-nitro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7N5O4/c1-9-4(11)2(10(13)14)3(8-6)7-5(9)12/h2H,6H2,1H3,(H,7,8,12) |
Clave InChI |
JEXYXVFIUHVCTR-UHFFFAOYSA-N |
SMILES isomérico |
CN1C(=O)C(/C(=N/N)/NC1=O)[N+](=O)[O-] |
SMILES canónico |
CN1C(=O)C(C(=NN)NC1=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


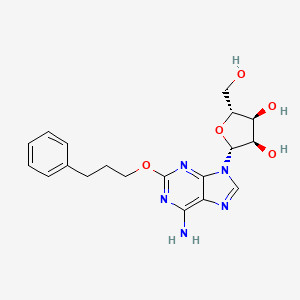

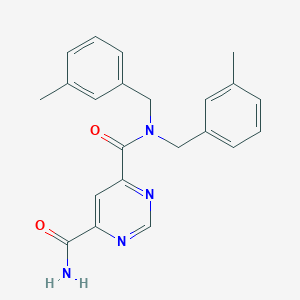

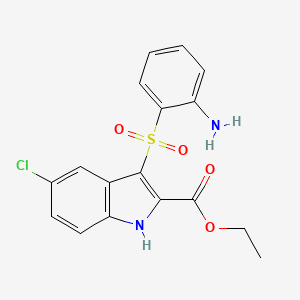
methanone](/img/structure/B12920857.png)
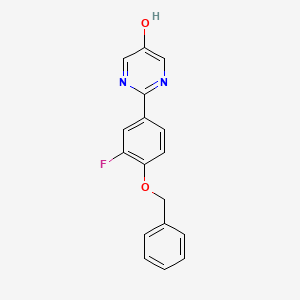
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)
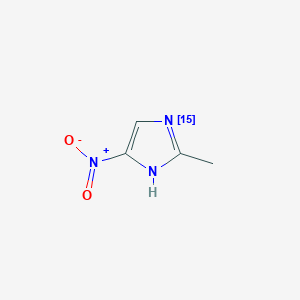

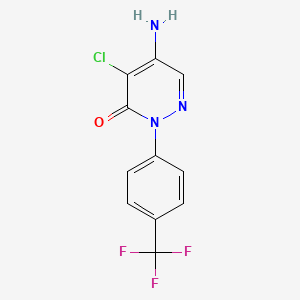
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)
